
2,5-Dibromoisonicotinic acid
Overview
Description
2,5-Dibromoisonicotinic acid is an organic compound with the chemical formula C₆H₃Br₂NO₂. It is a derivative of isonicotinic acid, where two bromine atoms are substituted at the 2 and 5 positions of the pyridine ring. This compound appears as a white to yellow crystalline solid and is soluble in water and organic solvents. It is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthesis from 2,5-Dibromopyridine
This method uses 2,5-dibromopyridine as the starting material and involves lithiation followed by carboxylation.
Reaction Steps
-
- A solution of diisopropylamine in tetrahydrofuran (THF) is prepared.
- n-Butyllithium is added dropwise at a temperature of -30°C under an inert nitrogen atmosphere to form lithium diisopropylamide (LDA).
- A solution of 2,5-dibromopyridine in THF is added dropwise to the LDA solution at -80°C to form a lithiated intermediate.
-
- Carbon dioxide (dry ice) is added to the lithiated intermediate at -70°C.
- The reaction mixture is stirred for 30 minutes and then quenched with water.
Workup :
- The aqueous layer is acidified to pH 3–4 using concentrated hydrochloric acid.
- The precipitate is filtered and dried to yield 2,5-dibromoisonicotinic acid as a white solid.
Advantages
- High specificity for the target product.
- Mild reaction conditions.
Challenges
- Requires precise temperature control.
- Use of n-butyllithium necessitates careful handling due to its reactivity.
Direct Bromination of Isonicotinic Acid
This method involves brominating isonicotinic acid directly at the 2 and 5 positions.
Reaction Steps
-
- Isonicotinic acid is dissolved in an appropriate solvent such as glacial acetic acid or water.
-
- Liquid bromine is added dropwise while maintaining the reaction temperature below 10°C.
- A catalytic amount of cuprous bromide may be used to enhance selectivity.
Workup :
- Excess bromine is neutralized.
- The product is isolated by filtration and recrystallization.
Reaction Conditions
- Temperature: Below 10°C
- Catalyst: Cuprous bromide (optional)
- Solvent: Acetic acid or water
- Yield: Moderate to high
Advantages
- Simpler setup compared to lithiation methods.
- Avoids the use of highly reactive reagents like n-butyllithium.
Challenges
- Potential for over-bromination or side reactions.
- Handling of liquid bromine requires caution due to its corrosive and hazardous nature.
Carboxylation via Diazonium Salt Intermediate
This method uses diazotization followed by carboxylation as key steps.
Reaction Steps
-
- A solution of sodium nitrite is added dropwise to a mixture of 2-amino-5-bromopyridine in aqueous hydrogen bromide at a temperature between 0–5°C.
- The resulting diazonium salt is stirred for 30 minutes.
-
- The diazonium salt reacts with carbon dioxide under controlled conditions to introduce the carboxylic acid group at position 4.
Workup :
- The reaction mixture is neutralized with sodium hydroxide.
- The product is extracted and purified by recrystallization.
Advantages
- Uses readily available starting materials.
- High regioselectivity for carboxylation at position 4.
Challenges
- Multi-step process with potential for intermediate decomposition.
- Requires careful temperature control during diazotization.
Data Table: Comparison of Methods
Method | Starting Material | Key Reagents | Temperature | Yield | Advantages |
---|---|---|---|---|---|
Lithiation & Carboxylation | 2,5-Dibromopyridine | n-BuLi, CO₂ | -80°C to -70°C | Not reported | High specificity |
Direct Bromination | Isonicotinic Acid | Bromine, CuBr | <10°C | Moderate | Simple setup |
Diazotization & Carboxylation | 2-Amino-5-bromopyridine | NaNO₂, HBr, CO₂ | 0–5°C | Not reported | Readily available starting materials |
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: The major products are derivatives of this compound where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the compound.
Scientific Research Applications
2,5-Dibromoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of brominated derivatives with potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dibromoisonicotinic acid exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution reactions. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, which could include enzymes or receptors involved in metabolic pathways.
Comparison with Similar Compounds
2,5-Dibromoisonicotinic acid can be compared with other brominated derivatives of isonicotinic acid, such as:
- 2,4-Dibromoisonicotinic acid
- 2,6-Dibromoisonicotinic acid
- 3,5-Dibromoisonicotinic acid
These compounds differ in the positions of the bromine atoms on the pyridine ring, which can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties.
Biological Activity
2,5-Dibromoisonicotinic acid (DBIA) is a halogenated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for various therapeutic applications. This article delves into the biological activity of DBIA, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : CHBrNO
- Molecular Weight : 236.91 g/mol
- Structure : The compound features two bromine atoms at the 2 and 5 positions of the isonicotinic acid framework.
Antimicrobial Properties
DBIA has shown significant antimicrobial activity against various pathogens. A study indicated that DBIA effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antibacterial agent .
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has highlighted the anticancer potential of DBIA through its ability to induce apoptosis in cancer cells. A study explored its effects on human breast cancer cell lines (MCF-7), revealing that DBIA treatment led to increased levels of pro-apoptotic markers and decreased viability of cancer cells. The IC50 value was found to be approximately 15 µM after 48 hours of treatment, indicating a potent anticancer effect .
Neuroprotective Effects
DBIA has also been investigated for its neuroprotective properties. In vitro studies demonstrated that DBIA could protect neuronal cells from oxidative stress-induced damage. It was observed that DBIA reduced reactive oxygen species (ROS) levels and enhanced cell survival rates in models of neurodegeneration .
The biological activities of DBIA are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : DBIA may inhibit enzymes involved in the proliferation of bacteria and cancer cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by modulating the expression of Bcl-2 family proteins.
- Antioxidant Activity : By scavenging free radicals, it protects neuronal cells from oxidative damage.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of DBIA as a topical antimicrobial agent for treating skin infections caused by resistant bacterial strains. Results demonstrated a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment : A preclinical study involving animal models showed that DBIA significantly reduced tumor size in xenograft models of breast cancer when administered alongside conventional chemotherapy agents.
Properties
IUPAC Name |
2,5-dibromopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIZDLYBXIPXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649942 | |
Record name | 2,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-59-8 | |
Record name | 2,5-Dibromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromoisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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